molecular formula C9H8Br2O B2382539 3,5-Dibromo-4-ethylbenzaldehyde CAS No. 1784703-01-0

3,5-Dibromo-4-ethylbenzaldehyde

Cat. No.: B2382539
CAS No.: 1784703-01-0
M. Wt: 291.97
InChI Key: WWJZUYHLVUURLI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-ethylbenzaldehyde (molecular formula: C₉H₈Br₂O, molecular weight: 292.97 g/mol) is a brominated aromatic aldehyde characterized by bromine substituents at the 3 and 5 positions and an ethyl group at the 4 position of the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing bromine atoms and hydrophobic ethyl group, which influence reactivity and solubility .

Properties

IUPAC Name

3,5-dibromo-4-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-2-7-8(10)3-6(5-12)4-9(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJZUYHLVUURLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of solvent-free conditions and environmentally friendly brominating agents is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or NaOEt in ethanol.

Major Products Formed:

    Oxidation: 3,5-Dibromo-4-ethylbenzoic acid.

    Reduction: 3,5-Dibromo-4-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-ethylbenzaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and other functional materials.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of potential drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-ethylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and functional differences between 3,5-Dibromo-4-ethylbenzaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₉H₈Br₂O 292.97 Br (3,5), Ethyl (4) Lipophilic intermediate for synthesis
3,5-Dibromo-4-hydroxybenzaldehyde C₇H₄Br₂O₂ 279.82 Br (3,5), OH (4) HPLC-analyzed standard
4-Hydroxy-3,5-dimethylbenzaldehyde C₉H₁₀O₂ 150.18 OH (4), CH₃ (3,5) Medicinal chemistry precursor
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) C₉H₁₀O₄ 182.17 OH (4), OCH₃ (3,5) Radioprotective agent; used in cosmetics
4-Allyloxy-3,5-dibromo-benzaldehyde C₁₀H₈Br₂O₂ 319.98 Br (3,5), OCH₂CHCH₂ (4) Pharmaceutical intermediate
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀Br₂O₄ 353.995 Br (3,5), ester groups (2,4), CH₃ (6) High-yield synthesis (87.5%)

Pharmacological and Industrial Relevance

  • The target compound’s ethyl and bromine substituents make it a candidate for anticancer agent development, akin to NCI-tested analogues (e.g., indanocine derivatives) .
  • Syringaldehyde’s natural origin and radioprotective properties contrast with synthetic brominated derivatives, which prioritize tailored reactivity for drug intermediates .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3,5-Dibromo-4-ethylbenzaldehyde?

  • Methodology : A common approach involves bromination of 4-ethylbenzaldehyde under controlled conditions. For example, substituted benzaldehydes can undergo bromination using bromine in acetic acid or via catalytic methods. A reflux reaction with ethanol and glacial acetic acid as a catalyst (e.g., 4–6 hours at 80–90°C) has been reported for analogous brominated aldehydes .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purification via recrystallization or column chromatography is recommended.

Q. How can researchers characterize the purity and structure of this compound?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., as demonstrated for 3,5-Dibromo-2-hydroxybenzaldehyde) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to identify aldehyde protons (δ ~10 ppm) and bromine-induced deshielding. FT-IR confirms the aldehyde group (C=O stretch ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~292 for C9_9H7_7Br2_2O) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in electrophilic aromatic substitution?

  • Critical Parameters :

  • Temperature : Higher temperatures (≥80°C) favor mono-bromination, while excess Br2_2 at lower temperatures may lead to di-substitution .
  • Solvent Polarity : Polar solvents (e.g., acetic acid) enhance electrophilic attack on the aromatic ring.
  • Catalysts : Lewis acids like FeBr3_3 can improve regioselectivity for para-substitution .
    • Data Table :
ConditionYield (%)Selectivity (3,5-di vs. others)
Br2_2/AcOH, 80°C, 4h65–70>95%
FeBr3_3/DCM, 25°C, 12h50–55~85%

Q. What strategies resolve contradictions in spectral data for brominated benzaldehydes?

  • Case Study : Discrepancies between NMR and computational predictions may arise from solvent effects or dynamic processes. Cross-validate using:

  • NIST Data : Compare experimental 1^1H NMR shifts with reference spectra for analogous compounds (e.g., 3,5-Dibromo-4-hydroxybenzoic acid) .
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to simulate NMR/IR spectra .
    • Example : For this compound, computed 13^{13}C NMR shifts for the aldehyde carbon should align within ±2 ppm of experimental values .

Q. What computational methods predict the electronic properties of this compound in coordination chemistry?

  • Approach :

  • DFT Studies : Calculate HOMO/LUMO energies to assess redox activity. Bromine’s electron-withdrawing effect lowers HOMO energy, enhancing stability in metal complexes .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict binding sites for metal ions (e.g., Pd2+^{2+}, Cu2+^{2+}) .
    • Data Insight :
PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-2.3
Band Gap4.5

Safety and Stability

Q. What are the stability challenges for this compound under ambient conditions?

  • Findings :

  • Light Sensitivity : Brominated aromatics may degrade under UV light; store in amber glass.
  • Thermal Stability : Decomposition observed >150°C; avoid prolonged heating .
    • Handling Protocol : Use inert atmosphere (N2_2) during synthesis and storage. Monitor for aldehyde oxidation to carboxylic acid via IR .

Applications in Material Science

Q. How does this compound serve as a precursor for luminescent complexes?

  • Mechanism : The aldehyde group coordinates with lanthanides (e.g., Eu3+^{3+}, Tb3+^{3+}), while bromine atoms enhance ligand rigidity, improving photoluminescence quantum yield .
  • Synthetic Example : React with EuCl3_3 in ethanol/water (1:1) under reflux to form Eu(III) complexes with emission maxima at 615 nm (red light) .

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